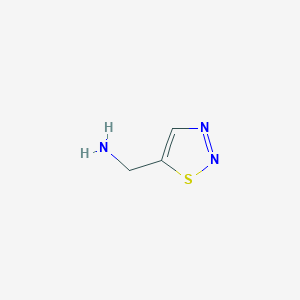

(1,2,3-Thiadiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

thiadiazol-5-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-1-3-2-5-6-7-3/h2H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDMKIJGEOFDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933700-83-5 | |

| Record name | (1,2,3-thiadiazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3 Thiadiazol 5 Yl Methanamine and Its Derivatives

General Synthetic Strategies for 1,2,3-Thiadiazoles

The construction of the 1,2,3-thiadiazole (B1210528) ring is a cornerstone of obtaining the target compound. Several key methodologies have been established in the field of heterocyclic chemistry.

The Hurd-Mori reaction is a widely recognized and versatile method for synthesizing 1,2,3-thiadiazoles. thieme-connect.de This reaction typically involves the cyclization of hydrazones that possess an α-methylene group, using thionyl chloride (SOCl₂) as the cyclizing agent. thieme-connect.dewikipedia.org The general pathway starts with the reaction of a ketone with a hydrazide (such as semicarbazide (B1199961) or tosylhydrazine) to form a hydrazone intermediate. mdpi.comresearchgate.net Subsequent treatment of this hydrazone with thionyl chloride induces the ring closure to form the 1,2,3-thiadiazole nucleus. wikipedia.orgmdpi.com

The success and regioselectivity of the Hurd-Mori reaction can be influenced by various factors, including the nature of substituents and protecting groups. researchgate.netnih.gov For instance, in the synthesis of pyrrolo[2,3-d] wikipedia.orgCurrent time information in Bangalore, IN.organic-chemistry.orgthiadiazole-6-carboxylates, the choice of the N-protecting group on the pyrrolidine (B122466) precursor was found to be critical. nih.gov Electron-withdrawing groups like methyl carbamate (B1207046) resulted in superior yields compared to electron-donating alkyl groups, which gave poor conversion. nih.gov

Alternative reagents to thionyl chloride have also been explored. Sulfur dichloride (SCl₂) has been shown to be a useful reagent in the Hurd-Mori reaction, in some cases providing higher yields of 1,2,3-thiadiazoles. thieme-connect.de

Table 1: Examples of Hurd-Mori Reaction Applications

| Starting Material (Ketone) | Hydrazide | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazolyl-phenylethanones | Semicarbazide | Pyrazolyl-substituted 1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

| Alkyl/Aryl Ketones | Semicarbazide | Substituted 1,2,3-thiadiazoles | Not specified | mdpi.com |

| Oxo nitriles from (+)-3-carene | Semicarbazide hydrochloride | Chiral 1,2,3-thiadiazole derivative | 78% | urfu.ru |

Cycloaddition reactions provide another fundamental route to the 1,2,3-thiadiazole core. The earliest reported method, developed by Pechmann and Nold in 1896, involved the [3+2] cycloaddition of diazomethane (B1218177) with phenyl isothiocyanate. thieme-connect.de This type of 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile, establishes the heterocyclic ring in a single step. While classical, this approach has been modified over the years for various substrates. thieme-connect.de It is important to distinguish these formative cycloadditions from reactions of pre-formed thiadiazoles, such as their cycloaddition with isonitriles to produce thiazoles. rsc.org

Modern advancements have led to efficient methods for synthesizing 1,2,3-thiadiazoles directly from N-tosylhydrazones, often presented as an improvement upon the Hurd-Mori reaction. organic-chemistry.org These protocols typically involve the reaction of readily available N-tosylhydrazones with a sulfur source under catalytic, often metal-free, conditions. organic-chemistry.orgthieme-connect.com

A variety of catalytic systems have been developed. One practical approach uses tetrabutylammonium (B224687) iodide (TBAI) to catalyze the reaction between N-tosylhydrazones and elemental sulfur, affording 1,2,3-thiadiazoles in good yields. mdpi.comorganic-chemistry.org Another efficient, transition-metal-free method employs diiodine/potassium persulfate or simply iodine in DMSO to mediate the cyclization of N-tosylhydrazones with a thiocyanate (B1210189) salt or elemental sulfur as the sulfur source. thieme-connect.comresearchgate.netnih.gov These reactions are valued for their operational simplicity, broad substrate scope, and tolerance of various functional groups. thieme-connect.comresearchgate.net

Table 2: Catalytic Systems for 1,2,3-Thiadiazole Synthesis from Tosylhydrazones

| Catalyst/Mediator | Sulfur Source | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| TBAI | Elemental Sulfur (S₈) | Not specified | Metal-free | Good | mdpi.comorganic-chemistry.org |

| I₂/K₂S₂O₇ | Ammonium (B1175870) thiocyanate | Ethanol (B145695) | Room Temperature | Very Good | thieme-connect.com |

| I₂ | Elemental Sulfur (S₈) | DMSO | Argon atmosphere | Up to 92% | researchgate.netnih.gov |

A specific and highly relevant pathway for producing the precursor to the title compound is the reaction of diazoacetonitrile with hydrogen sulfide (B99878). This method directly yields 5-amino-1,2,3-thiadiazoles. google.comosti.gov The reaction involves bringing diazoacetonitrile into contact with hydrogen sulfide in a solvent, crucially in the presence of a base, or by using a pre-formed salt of hydrogen sulfide. google.com

A range of organic or inorganic bases can be employed, including triethylamine, dimethylamine, sodium methoxide, and ammonia. google.com The choice of solvent includes methylene (B1212753) chloride, ether, and n-hexane. google.com This reaction is industrially advantageous and proceeds by the direct formation of the 5-amino-1,2,3-thiadiazole ring system from the acyclic diazo precursor. google.comclockss.org

The synthesis of the 1,2,3-thiadiazole ring is fundamentally a ring-closure process. The Hurd-Mori reaction and the syntheses from tosylhydrazones are prime examples of such cyclizations. thieme-connect.demdpi.com Beyond these, other specific ring-closure strategies exist.

One notable method is the Jacobson synthesis for annulated 1,2,3-thiadiazoles, such as 1,2,3-benzothiadiazole. thieme-connect.de This process involves the diazotization of 2-aminobenzenethiols with nitrous acid, leading to the formation of the fused heterocyclic system. thieme-connect.de Additionally, cascade reactions have been reported where, for example, chlorinated ketones react with tosylhydrazine to form an intermediate that undergoes further cyclization with a sulfur reagent in a basic medium to yield disubstituted 1,2,3-thiadiazoles. mdpi.com

Targeted Synthesis of the (1,2,3-Thiadiazol-5-yl)methanamine Core

The direct synthesis of the this compound core has been specifically documented, particularly for substituted analogues like [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine. arkat-usa.org This synthesis is a multi-step process that first constructs the thiadiazole ring and then elaborates the C5 substituent into the required methylamine (B109427) group.

The synthetic sequence is outlined as follows arkat-usa.org:

Hydrazone Formation: Methyl hydrazinecarboxylate reacts with ethyl acetoacetate (B1235776) to form the initial hydrazone intermediate.

Hurd-Mori Cyclization: The intermediate is then cyclized using thionyl chloride to form methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Ester Reduction: The carboxylate group at the C5 position is reduced to a primary alcohol using a reducing agent like sodium borohydride (B1222165) in the presence of iodine, yielding 4-methyl-1,2,3-thiadiazole-5-methanol.

Chlorination: The resulting alcohol is converted to a chloride, 5-(chloromethyl)-4-methyl-1,2,3-thiadiazole, by reacting it with thionyl chloride.

Amine Formation: The final methanamine is installed via a Gabriel synthesis. The chloromethyl compound is reacted with potassium phthalimide (B116566), and the resulting N-substituted phthalimide is subsequently treated with hydrazine (B178648) hydrate (B1144303) to cleave the phthalimide group and release the desired primary amine, [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine. arkat-usa.org

This targeted pathway demonstrates how general synthetic methods for the 1,2,3-thiadiazole ring are integrated into a longer sequence involving functional group interconversions to arrive at the specific this compound structure.

Precursor Compound Identification and Reaction Conditions

The construction of the 1,2,3-thiadiazole ring is a foundational step. A prominent method for this is the Hurd-Mori reaction, which involves the cyclization of hydrazones containing an α-methylene group with thionyl chloride (SOCl₂). cdnsciencepub.commdpi.com This reaction and its variations are widely used to create substituted 1,2,3-thiadiazoles. For instance, ketones can be treated with semicarbazide to form semicarbazones, which then undergo cyclization in the presence of excess thionyl chloride to yield the 1,2,3-thiadiazole hybrids. mdpi.comresearchgate.net

A specific synthetic pathway to obtain [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine, a key derivative, starts from readily available precursors, methyl hydrazinecarboxylate and ethyl acetoacetate. arkat-usa.org The process involves several distinct steps, as detailed below.

Table 1: Synthetic Route to [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine arkat-usa.org

| Step | Precursors & Reagents | Reaction Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Methyl hydrazinecarboxylate, Ethyl acetoacetate | Room temperature | Intermediate 1 |

| 2 | Intermediate 1, Thionyl chloride (SOCl₂) | Cyclization | 4-methyl-1,2,3-thiadiazole-5-carboxylate (Ester 2) |

| 3 | Ester 2, Sodium borohydride, Iodine | Reflux in Tetrahydrofuran (THF) | 4-Methyl-1,2,3-thiadiazole-5-methanol (Alcohol 3) |

| 4 | Alcohol 3, Thionyl chloride (SOCl₂) | Chlorination | 5-Chloromethyl-4-methyl-1,2,3-thiadiazole (Chloride 4) |

| 5 | Chloride 4, Phthalimide | - | N-substituted phthalimide 5 |

Another general approach for synthesizing the parent 5-amino-1,2,3-thiadiazole involves the reaction of a diazoacetonitrile with hydrogen sulfide in the presence of a base, or with a salt of hydrogen sulfide, in a solvent at low temperatures (e.g., -5° to 15° C). google.com

Derivatization Strategies for Enhancing Molecular Complexity

Once the core this compound structure is obtained, various derivatization strategies can be employed to increase its molecular complexity and tune its properties. These strategies include functionalizing the aminomethyl group, introducing new substituents onto the thiadiazole ring, and creating hybrid molecules.

Aminomethyl Group Functionalization

The primary amine of the aminomethyl group is a versatile nucleophile that can react with a wide range of electrophiles. This allows for the straightforward introduction of new functional groups. For example, (4-methyl-1,2,3-thiadiazol-5-yl)methanamine can be reacted with various 2-cyanoacrylates. arkat-usa.org In this reaction, the amine attacks the acrylate, leading to the formation of novel (Z)-2-cyano-3-((4-methyl-1,2,3-thiadiazol-5-yl)methylamino)acrylates. arkat-usa.org This reaction is typically carried out by heating the reactants at reflux in anhydrous ethanol. arkat-usa.org

Substituent Introduction on the Thiadiazole Ring

Introducing substituents directly onto the thiadiazole ring is another key strategy for derivatization. The reactivity of the ring towards substitution can be influenced by the groups already present. For 1,2,3-thiadiazoles that are unsubstituted at the 5-position, treatment with a strong base like n-butyllithium can lead to cleavage of the thiadiazole ring. cdnsciencepub.comcdnsciencepub.com However, if the 5-position is already occupied (e.g., by a phenyl group), metallation can occur at the 4-position. cdnsciencepub.com The resulting 4-lithiated intermediate can then react with an electrophile, such as methyl iodide, to introduce a new substituent (e.g., a methyl group) at the 4-position. cdnsciencepub.com

The nature of substituents on the thiadiazole ring, particularly at the C5-position, has a significant impact on the molecule's reactivity in subsequent transformations. researchgate.netmq.edu.au For example, in Rh(I)-catalyzed intermolecular transannulation reactions with alkynes, the electronic properties of the C5-substituent dramatically affect the regioselectivity of the product, determining which thiophene (B33073) regioisomer is formed. researchgate.netmq.edu.audntb.gov.ua Electron-donating and small groups tend to favor 2,3,4-substituted thiophenes, whereas strong electron-withdrawing or sterically demanding substituents lead to 2,3,5-substituted products. researchgate.netmq.edu.au

Hybrid Compound Synthesis (e.g., Phthalimide-Thiadiazole Conjugates)

The synthesis of hybrid compounds that conjugate the thiadiazole moiety with other pharmacologically relevant scaffolds is a common strategy. The Gabriel synthesis, which uses a phthalimide group as a masked primary amine, is directly applicable here. As shown in the synthesis of [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine, an intermediate step involves reacting 5-chloromethyl-4-methyl-1,2,3-thiadiazole with potassium phthalimide to form an N-substituted phthalimide. arkat-usa.org Subsequent hydrazinolysis cleaves the phthalimide group to release the desired primary amine. arkat-usa.org This method provides a robust way to create a phthalimide-thiadiazole conjugate which serves as a direct precursor to the target aminomethyl compound.

While research on 1,2,3-thiadiazole-phthalimide hybrids is specific, related work on other isomers, such as 1,3,4-thiadiazole (B1197879), also highlights the synthetic utility of combining these moieties. nih.govmui.ac.ir These syntheses often involve alkylating a thiol-containing azole with a halo-functionalized phthalimide derivative. nih.govnih.gov

Table 2: Phthalimide-Thiadiazole Conjugate as a Synthetic Intermediate arkat-usa.org

| Reactants | Reagent/Conditions | Product |

|---|---|---|

| 5-Chloromethyl-4-methyl-1,2,3-thiadiazole, Phthalimide | - | N-((4-methyl-1,2,3-thiadiazol-5-yl)methyl)phthalimide |

Catalytic Approaches in Thiadiazole Synthesis

Catalysis offers efficient and selective methods for synthesizing and functionalizing thiadiazole derivatives. Both metal-based and organocatalytic systems have been developed to facilitate these transformations.

Copper-Catalyzed C-H Activation

A notable catalytic approach involves the copper-catalyzed C-H activation of 1,2,3-thiadiazoles for the synthesis of thioamides. rsc.orgrsc.org This method facilitates the coupling of 1,2,3-thiadiazoles with various amines under base-free conditions. dntb.gov.uadntb.gov.ua The reaction proceeds via a C-H activation at the C5 position of the thiadiazole ring, which is the rate-determining step. rsc.orgrsc.orgresearchgate.net This activation induces the ring-opening of the thiadiazole and controls the slow release of a highly reactive thioketene (B13734457) intermediate. rsc.orgrsc.org

The thioketene intermediate is prone to rapid dimerization, which limits its synthetic utility. rsc.orgresearchgate.net However, the copper catalyst coordinates with the thioketene, suppressing the dimerization pathway and allowing it to be efficiently captured by an amine to form the desired thioamide product. rsc.orgrsc.org This strategy has a broad substrate scope and has been applied to the late-stage modification of complex molecules like drugs and peptides. rsc.orgresearchgate.net

Table 3: Copper-Catalyzed Thioamide Synthesis from 1,2,3-Thiadiazoles rsc.orgrsc.org

| Component | Role |

|---|---|

| 1,2,3-Thiadiazole | Thioketene precursor |

| Amine | Nucleophile (Thioketene capture agent) |

| Copper Catalyst (e.g., Cu(OAc)₂) | Catalyzes C-H activation and stabilizes thioketene intermediate |

Photocatalysis in Thiadiazole Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. For the synthesis of the 1,2,3-thiadiazole core, photocatalytic methods provide an innovative alternative to traditional thermal reactions. nih.goviftmuniversity.ac.in

A notable strategy involves a [4+1] annulation of azoalkenes with a sulfur source, catalyzed by a photosensitizer. nih.govmdpi.com Research has demonstrated the use of cercosporin (B1668469), a perylenequinonoid pigment, as an effective photocatalyst. nih.govorganic-chemistry.org In this process, azoalkenes react with potassium thiocyanate (KSCN) under visible light irradiation. mdpi.comresearchgate.net The reaction proceeds with good regioselectivity and is compatible with a wide range of functional groups. nih.govorganic-chemistry.org Studies indicate that substrates with electron-donating groups tend to produce the highest yields, while those with strong electron-withdrawing groups result in more moderate yields. mdpi.com This method represents a bridge between microbial fermentation (for producing the cercosporin catalyst) and organic photocatalysis, highlighting a sustainable approach to constructing nitrogen-containing heterocycles. nih.gov

Another advanced photocatalytic approach is the Ru(bpy)₃Cl₂-catalyzed formal [3+2] heterocyclization. iftmuniversity.ac.in This one-pot, photo-oxidative method utilizes β-ketothioamides and aryldiazonium salts to produce 2,4-disubstituted 5-imino-1,2,3-thiadiazoles. The reaction is operationally simple and proceeds under mild conditions at room temperature, generating the products in good to high yields. This process is believed to occur via an α-phenylhydrazone adduct of the thioamide, which then undergoes N-S bond formation to yield the thiadiazole ring. iftmuniversity.ac.in

Advanced Synthetic Techniques and Optimization

The synthesis of this compound and its parent ring system has benefited significantly from the adoption of advanced techniques that prioritize efficiency, safety, and environmental considerations. These methods often lead to higher yields, shorter reaction times, and purer products compared to conventional approaches.

Solvent-Free Reaction Conditions

Solvent-free synthesis, often referred to as solid-state reaction or neat reaction, is a cornerstone of green chemistry. These methods reduce environmental impact and can sometimes enhance reaction rates and selectivity.

One effective solvent-free technique is the use of grinding. For instance, a series of novel 1,3,4-thiadiazole derivatives were synthesized by grinding methyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine-1-carbodithioate with various hydrazonoyl halides at room temperature. nih.gov The addition of a few drops of a catalytic base like diisopropyl ethyl amine facilitates the reaction, yielding the desired products efficiently without the need for a bulk solvent medium. nih.gov

Furthermore, combining solvent-free conditions with microwave irradiation represents a particularly green and efficient methodology. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction has been adapted for the synthesis of bicyclic imidazo[2,1-b] mdpi.comorganic-chemistry.orgnih.govthiadiazoles. rsc.org This one-pot synthesis utilizes 5-aryl-1,3,4-thiadiazol-2-amines, aromatic aldehydes, and isonitriles under microwave irradiation in the complete absence of any solvent or catalyst. This approach not only simplifies the purification process but also scores excellently on green metrics like atom economy and process mass intensity. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating chemical reactions from hours or days to mere minutes. The application of microwave irradiation to the synthesis of 1,2,3-thiadiazole derivatives has proven highly effective. mdpi.comnih.gov

For example, a multi-step synthesis culminating in novel 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety utilizes microwave heating in the final step. mdpi.commdpi.com In this sequence, a 1,2,3-thiadiazole acetanilide (B955) derivative is reacted with a substituted isothiocyanate, and the resulting ester is cyclized into a 1,2,4-triazole. The final alkylation of the triazole's SH group with various alkyl or benzyl (B1604629) chlorides is performed under microwave conditions, achieving high yields in just 15 minutes at 90 °C. mdpi.com Similarly, other researchers have successfully synthesized new mdpi.comorganic-chemistry.orgresearchgate.nettriazolo[3,4-b] mdpi.comorganic-chemistry.orgnih.govthiadiazoles using microwave irradiation, citing advantages such as high yields, short reaction times, product purity, and simplified work-up procedures. scielo.br

The key intermediate, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, can be prepared using the Hurd-Mori method, which is then elaborated in subsequent steps that benefit from microwave assistance. mdpi.com This combination of classical cyclization with modern heating technology showcases the integration of different synthetic eras to achieve optimal outcomes.

Process Optimization Methodologies

Systematic optimization of reaction conditions is crucial for developing robust, scalable, and high-yielding synthetic protocols. This involves the methodical variation of parameters such as solvent, temperature, catalyst, and reagent stoichiometry.

A case study in the synthesis of 1,3,4-thiadiazole derivatives illustrates this principle effectively. To optimize the POCl₃-mediated cyclization of a thiosemicarbazide (B42300) substrate, researchers first noted that standard reagents like concentrated sulfuric acid failed to produce the desired product. arabjchem.org They then conducted a systematic study of various solvents. The results, summarized in the table below, demonstrate that the choice of solvent significantly impacts both yield and regioselectivity, with chlorobenzene (B131634) being identified as optimal. arabjchem.org

Table 1: Optimization of Solvent for 1,3,4-Thiadiazole Synthesis

| Entry | Solvent | Yield (%) |

| 1 | CH₃CN | 45 |

| 2 | Dioxane | 51 |

| 3 | Toluene | 63 |

| 4 | Xylene | 65 |

| 5 | Chlorobenzene | 78 |

| 6 | Dichloromethane | 35 |

| 7 | Acetonitrile | 45 |

Data sourced from a study on POCl₃-mediated cyclization of thiosemicarbazides. arabjchem.org

Another example involves the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, where the quantity of the thionating agent (Lawesson's reagent, LR) was optimized. The yield of the target molecule increased as the equivalents of LR were raised from 0.5 to 0.8, but then decreased when a full 1.0 equivalent was used, identifying 0.8 equivalents as the optimal amount. semanticscholar.org

Table 2: Optimization of Lawesson's Reagent (LR) for Thiadiazole Synthesis

| Entry | LR (equivalents) | Solvent | Yield (%) |

| 1 | 0.5 | Toluene | 68 |

| 2 | 0.8 | Toluene | 79 |

| 3 | 1.0 | Toluene | 79 |

Data from a study on the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. semanticscholar.org

These examples underscore the importance of methodical process optimization in heterocyclic chemistry to maximize efficiency and product output. Such studies are vital for transitioning a synthetic route from laboratory-scale discovery to larger-scale production.

Fundamental Reactivity of the 1,2,3-Thiadiazole Ring System

The inherent reactivity of the 1,2,3-thiadiazole ring is dictated by its electronic structure and the weak S–N1 bond. mq.edu.au This structure allows for diverse chemical transformations initiated by heat, light, or chemical reagents.

A key feature of 1,2,3-thiadiazole chemistry is its ability to undergo ring-opening. mq.edu.au Cleavage of the weak S–N1 bond can lead to an equilibrium with the isomeric α-diazothioketone species. mq.edu.au This process is a form of Dimroth-type rearrangement. mq.edu.au These α-diazothioketone intermediates are often transient but have been successfully isolated and characterized in the form of metal complexes. mq.edu.au

The ring is also susceptible to cleavage by strong bases. nih.gov Treatment of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with bases like organolithium compounds or potassium t-butoxide results in the cleavage of the ring, loss of nitrogen, and the formation of an alkali-metal alkynethiolate. mq.edu.auresearchgate.net This reactivity provides a synthetic route to various sulfur-containing compounds.

The electronic distribution in the 1,2,3-thiadiazole ring governs its interaction with electrophiles and nucleophiles. The carbon atoms at positions C4 and C5 are electron-deficient, which makes them generally resistant to electrophilic attack but susceptible to nucleophilic attack. chemicalbook.com Nucleophilic substitution is particularly facile at the C5 position due to its lower electron density. chemicalbook.com For instance, a chlorine atom at the C5 position can be readily displaced by nucleophiles. thieme-connect.de

Conversely, the nitrogen atoms are the preferred sites for electrophilic attack. chemicalbook.comthieme-connect.de Alkylation and acylation reactions typically occur at the ring nitrogens. e-bookshelf.dethieme-connect.de For example, methylation with reagents like Meerwein's salt can produce a mixture of 2- and 3-methylated 1,2,3-thiadiazolium salts. thieme-connect.de Additionally, the ring protons can be targeted; the proton at the C4 position in 5-phenyl-1,2,3-thiadiazole (B107965) can be removed by a strong base like methyllithium (B1224462) to form a stable 4-lithio species. thieme-connect.de In cases where both C4 and C5 are substituted, nucleophilic attack with an organolithium reagent can occur at the sulfur atom, leading to ring fragmentation. bhu.ac.in

Thermal decomposition is a significant reaction pathway for 1,2,3-thiadiazoles, typically proceeding with the extrusion of molecular nitrogen. e-bookshelf.dethieme-connect.de These reactions often require high temperatures and can lead to a mixture of products due to the formation of highly reactive intermediates. e-bookshelf.de The primary intermediates formed upon thermolysis include thioacyl carbenes, 1,3-diradicals, and the antiaromatic thiirene (B1235720) ring system. e-bookshelf.de The uncontrollable nature of these intermediates has limited the synthetic application of thermal denitrogenative reactions. e-bookshelf.de

Thioketenes are key intermediates in the decomposition of 1,2,3-thiadiazoles and can be generated through several pathways. thieme-connect.de Thermal treatment is a common method for their formation. thieme-connect.de Photolysis, or photochemical decomposition, also yields thioketenes, often alongside thiirenes. thieme-connect.denih.gov Studies have shown that upon light irradiation, thioketene can be formed through a hetero-Wolff rearrangement. researchgate.net

Base-catalyzed decomposition of 5-unsubstituted 1,2,3-thiadiazoles is another important route to thioketenes. mq.edu.au The process begins with deprotonation at the C5-position, followed by nitrogen elimination to yield an alkynethiolate, which exists in tautomeric equilibrium with the corresponding thioketene after protonation. mq.edu.au

| Method | Description | Key Intermediate(s) | Reference(s) |

|---|---|---|---|

| Thermal Decomposition | Heating the thiadiazole ring, leading to N2 extrusion. | 1,3-diradical, Thioacyl carbene | e-bookshelf.de |

| Photochemical Decomposition | UV irradiation causing N2 extrusion, sometimes via a hetero-Wolff rearrangement. | Thiirene, Excited singlet state | nih.govresearchgate.net |

| Base-Catalyzed Decomposition | Treatment of 5-unsubstituted thiadiazoles with a strong base. | Alkynethiolate | mq.edu.au |

The loss of a stable dinitrogen molecule is a primary driving force for many reactions of 1,2,3-thiadiazoles, making it the only thiadiazole isomer from which this can readily occur. e-bookshelf.de This nitrogen extrusion can be initiated thermally, photochemically, or with a base. mq.edu.au

Thermal Extrusion : Heating 1,2,3-thiadiazoles leads to the cleavage of the ring and release of N₂, generating various reactive species. e-bookshelf.de

Photochemical Extrusion : Upon photoirradiation, the 1,2,3-thiadiazole molecule is promoted to an excited state. nih.gov This is followed by an extremely rapid decay process (ultrafast, <0.4 ps) that involves the fission of the S-N bond and concomitant extrusion of nitrogen, leading to the formation of products like thiirenes and thioketenes from the singlet excited state. nih.govresearchgate.net

Base-Induced Extrusion : For 5-unsubstituted 1,2,3-thiadiazoles, a strong base abstracts the acidic C5 proton. mq.edu.au This initiates the collapse of the ring structure, resulting in the elimination of nitrogen and the formation of an alkynethiolate anion. mq.edu.auresearchgate.net

Thermal Decomposition Pathways and Fragmentation Analysis

Rearrangement Processes Involving the Thiadiazole Moiety

The 1,2,3-thiadiazole ring can undergo several rearrangement reactions to form other heterocyclic structures, significantly increasing molecular diversity. researchgate.net These transformations are valuable tools in organic synthesis. urfu.ru

One of the most common transformations is the Dimroth rearrangement . mq.edu.auurfu.ru This process typically involves the isomerization of substituted 1,2,3-thiadiazoles, such as 5-amino or 5-hydrazino derivatives, into more stable 1,2,3-triazole systems. researchgate.net For example, 5-amino-1,2,3-thiadiazoles can rearrange via an α-diazothioketone intermediate to yield 5-mercapto-1,2,3-triazoles. researchgate.net

Rearrangements can also be induced by substituents on the ring. Imines derived from 1,2,3-thiadiazole-4-carbaldehyde (B1301801), for instance, are known to rearrange thermally to form 1,2,3-triazole-4-thiocarbaldehydes. rsc.orgrsc.org The facility of this rearrangement is influenced by the nucleophilicity of the imine nitrogen and the nature of the substituent at the C5 position of the thiadiazole ring. rsc.org Similarly, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) reacts with amines to yield 1,2,3-triazole-4-thiocarboxamides. researchgate.net These rearrangements often proceed through a ring-opening/ring-closing sequence.

| Starting Material Type | Reaction Conditions | Product Type | Rearrangement Type | Reference(s) |

|---|---|---|---|---|

| 5-Amino-1,2,3-thiadiazoles | Often spontaneous or base/acid-catalyzed | 5-Mercapto-1,2,3-triazoles | Dimroth Rearrangement | researchgate.net |

| 4-Iminomethyl-1,2,3-thiadiazoles | Thermal | 1,2,3-Triazole-4-thiocarbaldehydes | Cornforth-type | e-bookshelf.dersc.orgrsc.org |

| 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | Reaction with amines | 1,2,3-Triazole-4-thiocarboxamides | - | researchgate.net |

Dimroth-Type Rearrangements

The Dimroth rearrangement is a well-established isomerization process in heterocyclic chemistry, typically involving the translocation of endocyclic and exocyclic heteroatoms. wikipedia.orgresearchgate.net While classically described for 1,2,3-triazoles, analogous rearrangements are observed in the 1,2,3-thiadiazole system. wikipedia.orgresearchgate.net This type of rearrangement in 1,2,3-thiadiazoles can lead to the formation of isomeric heterocyclic systems, such as 1,2,3-triazolethiones.

The mechanism for a Dimroth-type rearrangement in a 5-amino-substituted 1,2,3-thiadiazole analog generally proceeds through the following steps:

Ring Opening: The process is often initiated by nucleophilic attack or under thermal/basic conditions, leading to the cleavage of the N2-N3 bond of the thiadiazole ring. This forms a diazo-thioamide intermediate.

Intramolecular Cyclization: The terminal nitrogen of the diazo group then attacks the electrophilic carbon of the thioamide, leading to the formation of a new five-membered ring.

Proton Transfer: Tautomerization leads to the final, more stable rearranged product, often a 1,2,3-triazole-5-thiol. researchgate.net

The rate and outcome of the Dimroth rearrangement can be significantly influenced by factors such as the pH of the reaction medium, the nature of substituents on the ring, and the solvent. nih.gov For instance, the rearrangement of certain 1-aryl-1,2,3-triazoles requires basic conditions, while others proceed upon heating. researchgate.net

| Factor | Description | Relevance to this compound |

|---|---|---|

| Driving Force | Formation of a thermodynamically more stable heterocyclic system. researchgate.net | The rearrangement would likely lead to a triazole-based structure, which may offer greater stability depending on the reaction conditions. |

| Key Intermediate | Open-chain diazo intermediate. wikipedia.org | Ring cleavage of the 1,2,3-thiadiazole ring is a prerequisite for the rearrangement to occur. |

| Influencing Conditions | pH, temperature, and substituents. nih.gov | The reactivity of the aminomethyl group and its potential to participate in the rearrangement would be condition-dependent. |

Wolff-Type Heterocyclizations

While the classical Wolff rearrangement involves the conversion of an α-diazoketone into a ketene, the 1,2,3-thiadiazole ring system undergoes analogous transformations that are mechanistically related. These reactions typically proceed via the extrusion of molecular nitrogen upon thermolysis or photolysis, generating a highly reactive thioketene intermediate. rsc.org This thioketene can then undergo various subsequent reactions, including heterocyclization.

The general pathway for this transformation is:

Nitrogen Extrusion: Application of heat or light to the 1,2,3-thiadiazole ring induces the cleavage of the C-S and N-N bonds, leading to the elimination of a stable dinitrogen molecule (N₂).

Thiirene/Thioketene Formation: This extrusion initially forms a transient, high-energy thiirene intermediate, which rapidly rearranges to a more stable thioketene.

Intramolecular Cyclization: In the case of appropriately substituted thiadiazoles, the thioketene can be trapped intramolecularly by a nucleophile to form a new heterocyclic ring. For this compound, the primary amine could potentially serve as the internal nucleophile, leading to the formation of a thia-lactam type structure, although this specific intramolecular reaction is not widely documented and would compete with intermolecular reactions. More commonly, the generated thioketene is trapped by external reagents in cycloaddition or nucleophilic addition reactions to synthesize other complex heterocycles. rsc.orgresearchgate.net

Thermal Rearrangements and Structural Outcomes

1,2,3-Thiadiazoles are known to be thermally labile, undergoing a variety of rearrangements to yield different heterocyclic structures. A common thermal reaction involves the rearrangement into isomeric 1,2,3-triazoles. For example, imines derived from 1,2,3-thiadiazole-4-carbaldehyde have been shown to rearrange thermally into 1,2,3-triazole-4-thiocarbaldehydes. rsc.org This transformation suggests a pathway involving ring cleavage and subsequent recyclization.

The structural outcome of thermal rearrangement is highly dependent on the substitution pattern of the thiadiazole ring and the reaction conditions. rsc.org

| Starting Material | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| 4-Iminomethyl-1,2,3-thiadiazoles | Heating in solution | 1,2,3-Triazole-4-thiocarbaldehydes | rsc.org |

| 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde + Amines | Heating | 4-Benzoyl-1,2,3-triazoles (via thiobenzoyl-triazole intermediate) | rsc.org |

| 5-Amino-1,2,3-thiadiazoles | Heating/Base | 5-Mercapto-1,2,3-triazoles | researchgate.net |

For this compound, thermal stress would likely initiate the extrusion of N₂, as discussed in the Wolff-type heterocyclizations, leading to a thioketene intermediate. The final products would depend on whether this intermediate undergoes intramolecular reaction with the aminomethyl group or intermolecular reactions with other species in the medium.

Functional Group Transformations of the Methanamine Moiety

The primary amine of the methanamine moiety in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives.

Aminomethyl Group Reactivity in Conjugation with the Thiadiazole Ring

The reactivity of the aminomethyl group is significantly influenced by the electronic properties of the 1,2,3-thiadiazole ring. The thiadiazole ring generally acts as an electron-withdrawing group, which reduces the basicity and nucleophilicity of the adjacent aminomethyl group compared to a simple alkylamine. However, the amine remains sufficiently nucleophilic to participate in a variety of standard functional group transformations.

Common transformations involving the aminomethyl group include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines. For example, similar methanamine groups attached to other heterocyclic cores readily react with benzyl halides. mdpi.com

Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The 2-amino group on the related 1,3,4-thiadiazole scaffold is noted for its utility in derivatization, underscoring the synthetic potential of amino groups attached to thiadiazole rings. nih.gov The reactivity allows this moiety to serve as a versatile handle for constructing more complex molecules.

Stability and Degradation Studies of this compound and Analogs

The stability of this compound and its analogs is a critical consideration for their synthesis, storage, and handling. The 1,2,3-thiadiazole ring is susceptible to degradation under various conditions.

Thermal Instability: As previously discussed, the ring can undergo thermal decomposition, often initiated by the extrusion of nitrogen gas. rsc.org

Chemical Instability: The compound may be sensitive to strong acids, bases, and oxidizing agents. The trifluoromethyl group, known for its electron-withdrawing nature, has been incorporated into other thiadiazole-containing molecules to improve resistance to oxidative degradation. vulcanchem.com This suggests the thiadiazole ring itself is a potential site for oxidation.

Storage Conditions: Proper storage is essential to prevent degradation. For a related compound, (4-Methyl-1,2,3-thiadiazol-5-yl)methylamine, refrigeration (2–8°C) is recommended to prevent degradation. For the hydrochloride salt of a phenyl-substituted analog, it is advised to store it in a cool, dry area away from incompatible materials and to protect containers from physical damage. cymitquimica.com

Research Scope and Focus on 1,2,3 Thiadiazol 5 Yl Methanamine

Direct academic research focusing exclusively on (1,2,3-Thiadiazol-5-yl)methanamine is limited. Instead, its significance in the scientific literature arises primarily from its role as a key building block or intermediate in the synthesis of more complex, biologically active molecules.

A notable application is in the creation of novel herbicidal agents. For example, [(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amine, a closely related derivative, has been synthesized and used as a crucial intermediate. This amine is reacted with other chemical moieties to produce 2-cyanoacrylates containing the 1,2,3-thiadiazole (B1210528) ring. These final compounds have demonstrated significant herbicidal activities, particularly against dicotyledonous weeds. The research in this area focuses on synthesizing a variety of these cyanoacrylate derivatives and evaluating their structure-activity relationship to optimize their herbicidal potency.

The research scope for this compound and its analogues is therefore largely situated within synthetic and medicinal chemistry, with a strong emphasis on agrochemical applications. The primary focus is on utilizing the unique reactivity of the 1,2,3-thiadiazole core and the functional handle provided by the methanamine group to construct novel compounds for biological screening. While it may not be the final active molecule itself, its role as a synthetic precursor is vital for the discovery and development of new functional chemicals.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of derivatives of (1,2,3-Thiadiazol-5-yl)methanamine, the protons of the methylene (B1212753) group (CH₂) adjacent to the amine and the thiadiazole ring typically appear as a singlet or a doublet, depending on the substitution on the amine nitrogen. For instance, in [(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]amine, the CH₂ protons have been reported as a singlet at 4.81 ppm in CDCl₃. arkat-usa.org The chemical shifts of other protons, such as those on the thiadiazole ring or any substituents, provide further structural confirmation.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the 1,2,3-thiadiazole (B1210528) ring resonate at characteristic chemical shifts. For example, in derivatives of 4-methyl-1,2,3-thiadiazole, the thiadiazole ring carbons appear at approximately 156 ppm and 146 ppm. arkat-usa.org The carbon of the methanamine group (CH₂) is also readily identifiable in the spectrum. The precise chemical shifts can be influenced by the solvent and the nature of any substituents on the molecule. arkat-usa.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ (methanamine) | 4.81 (s) | 38.6 |

| CH₃ (on thiadiazole) | 2.69 (s) | 12.6 |

| C4 (thiadiazole) | - | 156.2 |

| C5 (thiadiazole) | - | 146.8 |

| Note: Data is for (4-methyl-1,2,3-thiadiazol-5-yl)methylamine derivatives and may vary based on specific substitution patterns and solvent. arkat-usa.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

For derivatives of this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. arkat-usa.org This allows for the direct determination of the molecular weight. For example, the ESI mass spectrum of [(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]amine shows a [M+H]⁺ peak at m/z 130.17. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, as very few combinations of atoms will have the same exact mass. nih.govbiorxiv.org This is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers. For instance, HRMS was used to confirm the elemental composition of various thiadiazole derivatives, ensuring the correct molecular formula. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the molecular bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For this compound, key characteristic absorption bands would include:

N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. specac.com

C-H stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

C=N stretching: The C=N stretching vibration within the thiadiazole ring is expected in the range of 1590–1636 cm⁻¹. growingscience.com

C-S stretching: The C-S bond in the thiadiazole ring gives rise to absorptions in the fingerprint region, typically around 812-854 cm⁻¹. growingscience.com

The presence and position of these bands provide strong evidence for the key functional groups within the molecule.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. While direct GC analysis of the parent amine may be challenging due to its polarity, derivatives can be analyzed. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and identification of the components in a mixture. d-nb.info The retention time in the GC provides a measure of the compound's identity under specific conditions, and the detector response can be used to quantify its purity. For instance, GC analysis has been used in the optimization of reactions involving 1,2,3-thiadiazoles. rsc.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of a reaction and to get a preliminary assessment of a product's purity. In the context of synthesizing 1,2,3-thiadiazole derivatives, TLC is crucial for determining the point of reaction completion before proceeding to workup and purification. core.ac.ukrsc.org

The technique involves spotting the reaction mixture on a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components.

For thiadiazole compounds, visualization of the separated spots on the TLC plate can be achieved by exposing the plate to UV light or by using chemical staining agents. rsc.org Stains like potassium permanganate (B83412) or ninhydrin (B49086) (for primary amines like the target compound) can be sprayed onto the plate, followed by gentle heating to reveal the spots. rsc.orgillinois.edu The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes.

Table 1: Representative TLC Systems for 1,2,3-Thiadiazole Derivatives

| Stationary Phase | Mobile Phase (Eluent System) | Visualization Method | Reference |

| Silica Gel 60 F254 | Ethyl acetate (B1210297)/Petroleum ether | UV Light, Staining Agents | core.ac.ukrsc.org |

| Silica Gel | Dichloromethane/Hexane (B92381) | UV Light, Staining Agents | mdpi.com |

Note: The table presents typical systems used for related thiadiazole compounds, which would be applicable for analyzing this compound.

Flash Chromatography

Following a successful reaction, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed. Flash chromatography is a preparative purification technique that is faster than traditional column chromatography due to the application of positive pressure, which forces the mobile phase through the stationary phase at a higher flow rate. thieme-connect.de This method is widely used for the purification of 1,2,3-thiadiazole derivatives. core.ac.ukmdpi.comthieme-connect.deacs.org

The principle is similar to TLC, but on a larger scale to isolate quantities of the desired compound. A glass column is packed with a stationary phase, typically silica gel. The crude product is loaded onto the top of the column, and an appropriate eluent (solvent system) is passed through the column under pressure. The choice of eluent is critical and is often determined by preliminary TLC analysis. Fractions are collected as the eluent exits the column and are analyzed (e.g., by TLC) to identify those containing the pure compound. For the purification of various 1,2,3-thiadiazole derivatives, solvent systems based on ethyl acetate and petroleum ether or hexane are commonly reported. core.ac.ukmdpi.comacs.orgarkat-usa.org

Table 2: Exemplary Flash Chromatography Conditions for Purifying 1,2,3-Thiadiazole Derivatives

| Stationary Phase | Eluent System (v/v) | Compound Class Purified | Reference |

| Silica Gel | Ethyl acetate / Petroleum ether (1:2 to 1:6) | 4-Methyl-1,2,3-thiadiazole-5-formylamines | acs.org |

| Silica Gel | Ethyl acetate / Petroleum ether (1:2 to 1:3) | Tetrazole containing 1,2,3-thiadiazoles | core.ac.uk |

| Silica Gel | Benzene (B151609) / Diethyl ether (gradient) | 5-Benzyl-1,2,3-thiadiazole | thieme-connect.de |

| Silica Gel | Dichloromethane / Hexane (1:2) | Aminated benzo[1,2-d:4,5-d′]bis( core.ac.ukacs.orgthiadiazole) | mdpi.com |

Note: This table provides examples of conditions used for purifying related thiadiazole structures, indicating suitable starting points for the purification of this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. libretexts.org This data allows for the calculation of the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. libretexts.org For a novel compound like this compound, elemental analysis provides critical evidence to support its proposed structure and confirm its purity. arkat-usa.orgnih.govarabjchem.org

The process involves combusting a small, precisely weighed sample of the pure compound in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. Sulfur content is typically determined by other methods, such as converting it to sulfur dioxide. From the masses of these products, the mass percentages of C, H, and N in the original sample are calculated.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong confirmation of the compound's elemental composition and, by extension, its empirical formula.

For this compound, the molecular formula is C₃H₅N₃S. The theoretical elemental composition can be calculated as follows:

Molecular Weight = (3 × 12.01) + (5 × 1.01) + (3 × 14.01) + (1 × 32.07) = 115.16 g/mol

Table 3: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 31.29 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 4.39 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 36.50 |

| Sulfur | S | 32.07 | 1 | 32.07 | 27.85 |

In a laboratory setting, the "Found" values from the elemental analyzer would be listed alongside these "Calculated" values to demonstrate the purity and verify the identity of the synthesized compound.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1,2,3-Thiadiazol-5-yl)methanamine. Methodologies such as Density Functional Theory (DFT) are employed to model the electronic structure and predict various molecular attributes with high accuracy. vulcanchem.com

The initial step in computational analysis involves the optimization of the molecular geometry of this compound. Theoretical calculations provide predictions of bond lengths, bond angles, and dihedral angles. These predicted parameters, while not experimentally verified for this specific molecule, can be compared with known data for similar 1,2,3-thiadiazole (B1210528) structures to ensure the reliability of the computational model.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-S Bond Length (Thiadiazole Ring) | 1.75 Å |

| N-N Bond Length (Thiadiazole Ring) | 1.30 Å |

| C-C Bond Angle (Ring-Methylene) | 125° |

| C-N Bond Length (Methanamine) | 1.45 Å |

| Note: These are illustrative values and would require specific calculations to be validated. |

The aminomethyl group in this compound is a likely site of protonation. Calculating the protonation energy helps in understanding the compound's behavior in acidic environments and its potential to form salts. This is crucial for predicting its pharmacokinetic profile, as ionization state affects solubility and membrane permeability. Theoretical studies on related amine compounds provide a framework for these calculations.

Understanding the reactivity of this compound involves calculating the activation barriers for potential chemical transformations. For instance, the stability of the thiadiazole ring can be assessed by modeling its decomposition pathways and determining the energy required to initiate these reactions. Such calculations are vital for predicting the compound's stability under various conditions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. In the context of this compound, docking studies can be hypothetically performed against various biological targets to explore its potential as an inhibitor or activator. For example, docking this compound into the active site of a specific enzyme could reveal potential hydrogen bonding, hydrophobic interactions, and other binding forces, providing a binding affinity score that indicates the strength of the interaction.

In Silico ADME Prediction for Compound Profiling

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. For this compound, various computational models can be used to estimate these properties.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Method |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Computational Chemistry Data |

| LogP (Octanol-Water Partition Coefficient) | -0.0032 | Computational Chemistry Data |

| Number of Hydrogen Bond Acceptors | 4 | Computational Chemistry Data |

| Number of Hydrogen Bond Donors | 1 | Computational Chemistry Data |

| Number of Rotatable Bonds | 1 | Computational Chemistry Data |

These predicted values suggest that this compound has characteristics favorable for good oral bioavailability, such as a low molecular weight and a balanced LogP value.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the bond connecting the thiadiazole ring and the aminomethyl group is of particular interest. Identifying the low-energy conformers is essential as the bioactive conformation is often one of the most stable forms.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations provide insights into the flexibility of the molecule and the stability of its different conformations in a simulated biological environment, such as in water or a lipid bilayer.

Biological Activity Mechanisms and Structure Activity Relationships Sar

General Overview of Thiadiazole-Based Biological Activities in Research

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a versatile pharmacophore. core.ac.uk Its various isomers, including 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), and 1,3,4-thiadiazole (B1197879), have been extensively studied for their therapeutic potential. arjonline.orgfrontiersin.org The presence of the thiadiazole ring can confer a range of biological properties, making it a privileged structure in drug discovery. mdpi.com Researchers have synthesized and evaluated numerous thiadiazole derivatives, demonstrating their efficacy as antimicrobial, anticonvulsant, anticancer, anti-inflammatory, and enzyme-inhibiting agents. mdpi.comnih.govuran.uaipinnovative.comptfarm.pl The biological activity of these compounds is often influenced by the nature and position of substituents on the thiadiazole ring, highlighting the importance of structure-activity relationship studies. mdpi.com

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, with research exploring their activity against a variety of bacterial and fungal pathogens. elsevierpure.commdpi.comnih.govnanobioletters.comresearchgate.net

New 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives have been synthesized and found to possess positive antimicrobial activity, although the extent of their coverage varies. elsevierpure.comresearchgate.net For instance, certain 1,2,3-thiadiazole derivatives showed activity against Staphylococcus aureus and Escherichia coli. elsevierpure.comresearchgate.net Some compounds exhibited broad-spectrum antibacterial activity, including against resistant strains like Pseudomonas aeruginosa. elsevierpure.comresearchgate.net The substitution pattern on the thiadiazole ring plays a crucial role in determining the antimicrobial spectrum and potency. For example, compounds with substituted phenyl rings, particularly with electron-withdrawing groups, have shown enhanced antimicrobial activity.

In terms of antifungal activity, some 1,2,3-thiadiazole derivatives have shown notable efficacy against Candida albicans. elsevierpure.commdpi.comresearchgate.net The isosteric replacement of sulfur with selenium to create 1,2,3-selenadiazole derivatives has also been explored, with some of these compounds demonstrating promising antifungal and antibacterial properties. mdpi.comnih.gov For example, certain synthetic 1,2,3-thia- or 1,2,3-selenadiazole compounds have shown antimicrobial activity similar to reference drugs like chloramphenicol (B1208) and cyclohexamide. nih.gov

The combination of the 1,2,3-thiadiazole moiety with other bioactive structures, such as thiazoles and oxadiazoles, has also been investigated to develop novel agents with systemic acquired resistance in plants, which can include antifungal properties. acs.orgnih.gov

Table 1: Antimicrobial Activity of Selected Thiadiazole Derivatives

| Compound Type | Target Microbe(s) | Key Findings | Citation |

|---|---|---|---|

| 1,2,3-Thiadiazole Derivatives | Staphylococcus aureus, Escherichia coli | Showed positive antibacterial activity. | elsevierpure.comresearchgate.net |

| 1,2,3-Thiadiazole Derivatives | Pseudomonas aeruginosa (resistant) | Demonstrated substantial antipseudomonal activity. | elsevierpure.comresearchgate.net |

| 1,2,3-Thiadiazole Derivatives | Candida albicans | Exhibited significant antifungal activity. | elsevierpure.comresearchgate.net |

| 1,2,3-Thia- and 1,2,3-Selenadiazole Derivatives | Various bacteria and fungi | Activity comparable to chloramphenicol and cyclohexamide at similar concentrations. | nih.gov |

Anticonvulsant Research Avenues

The thiadiazole scaffold has been a subject of interest in the development of new anticonvulsant agents, with various derivatives showing promising activity in preclinical models. core.ac.ukfrontiersin.orgnih.gov The different isomers of thiadiazole, including 1,2,3-thiadiazole and 1,3,4-thiadiazole, have been incorporated into novel molecular structures aimed at treating epilepsy with improved efficacy and reduced side effects. arjonline.orgfrontiersin.org

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features required for anticonvulsant activity. For instance, in a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, the N-methylhydrazine derivative demonstrated potent anticonvulsant effects in rodent models of grand mal epilepsy without significant neurotoxicity. arjonline.org The substitution pattern on the aromatic ring at the 2-position was found to be critical, with certain substituents leading to desirable anticonvulsant profiles with reduced neurotoxicity. arjonline.org Conversely, altering the position of a phenyl group from the 2- to the 4-position resulted in a complete loss of activity, highlighting the strict structural requirements for this class of compounds. arjonline.org

Furthermore, research on other substituted 1,3,4-thiadiazole derivatives has shown that compounds with specific substitutions, such as an aminomethyl group at the 2-position and a biphenylyl group at the 5-position, can exhibit potent anticonvulsant activity comparable to standard drugs like phenytoin, phenobarbital, and carbamazepine. arjonline.org The presence of certain groups, like methoxy (B1213986) groups on a benzaldehyde (B42025) ring, has also been associated with significant anticonvulsant activity in some series of thiadiazole derivatives.

Table 2: Anticonvulsant Activity of Selected Thiadiazole Derivatives

| Compound Series | Key Structural Features | Observed Activity | Citation |

|---|---|---|---|

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | N-methylhydrazine moiety | Potent anticonvulsant activity in rodent models. | arjonline.org |

| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Aminomethyl at C2, biphenylyl at C5 | Activity comparable to standard anticonvulsant drugs. | arjonline.org |

| Thiadiazole derivatives with substituted benzaldehyde | Methoxy group on benzaldehyde ring | Significant anticonvulsant activity. |

Anticancer and Cytotoxic Potential Assessment

The 1,2,3-thiadiazole scaffold has emerged as a promising template for the design of novel anticancer agents. mdpi.comnih.gov Derivatives of 1,2,3-thiadiazole have demonstrated cytotoxic activity against a variety of human cancer cell lines, including those of the pancreas, liver, colon, and stomach. nih.gov

Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the 1,2,3-thiadiazole ring is crucial for anticancer potency. For instance, in a series of pyrazole (B372694) oxime derivatives bearing a 1,2,3-thiadiazole ring, compounds with a methyl group at the 4-position of the thiadiazole and specific halogen substitutions on an adjacent phenyl ring showed the most potent activity against several cancer cell lines. nih.gov Another study found that placing a 3,4,5-trimethoxyphenyl group at the 4-position of the 1,2,3-thiadiazole ring led to significant cytotoxicity in multiple cell lines, whereas placing it at the 5-position resulted in a dramatic loss of activity. nih.gov

Furthermore, dehydroepiandrosterone (B1670201) (DHEA) derivatives fused with a 1,2,3-thiadiazole ring have shown potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the standard drug adriamycin. nih.gov Some 4,5-diaryl-1,2,3-thiadiazole derivatives have also exhibited significant tumor growth inhibition in mouse models. mdpi.com The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a validated target in cancer therapy. researchgate.net

Table 3: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives

| Derivative Class | Key Structural Features | Cancer Cell Line(s) | Observed Activity | Citation |

|---|---|---|---|---|

| Pyrazole oxime derivatives | Methyl at C4 of thiadiazole, halogenated phenyl | Panc-1, Huh-7, HCT-116, SGC-7901 | Potent cytotoxicity | nih.gov |

| 1,2,3-Thiadiazole derivatives | 3,4,5-trimethoxyphenyl at C4 | HL-60, HCT-116, HMEC-1 | Significant cytotoxicity | nih.gov |

| DHEA derivatives | Fused 1,2,3-thiadiazole ring | T47D (human breast cancer) | Potent antitumor activity | nih.gov |

| 4,5-Diaryl-1,2,3-thiadiazoles | Diaryl substitution | Mice S180 sarcoma | Significant tumor growth inhibition | mdpi.com |

Anti-inflammatory and Analgesic Research

Thiadiazole derivatives, particularly those based on the 1,2,4-triazolo[3,4-b] elsevierpure.comCurrent time information in Bangalore, IN.nih.govthiadiazole scaffold, have been investigated for their potential as anti-inflammatory and analgesic agents. uran.uaresearchgate.netneliti.comnuph.edu.uanih.gov These compounds have shown promise in various in vivo models of inflammation and pain.

Several studies have synthesized and evaluated series of 6-aryl elsevierpure.comnih.govCurrent time information in Bangalore, IN.triazolo[3,4-b] elsevierpure.comCurrent time information in Bangalore, IN.nih.govthiadiazole derivatives. nuph.edu.ua In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain derivatives demonstrated significant anti-inflammatory activity. ptfarm.plnuph.edu.ua Structure-activity relationship (SAR) analysis revealed that the presence and position of specific substituents are critical for activity. For example, a fluorine atom on the phenyl ring was found to be crucial for the anti-inflammatory effect of some derivatives. nuph.edu.ua

In other studies, the introduction of electron-donating groups like methyl or methoxyl at certain positions of an indole (B1671886) ring attached to the triazolo-thiadiazole core led to a decrease in both anti-inflammatory and analgesic activity. neliti.com Conversely, some condensed derivatives with a 2,4-dichlorophenoxyl group showed high anti-inflammatory activity, comparable to the standard drug indomethacin. neliti.com The analgesic effects of these compounds have also been evaluated, with some derivatives showing a pronounced effect in models like the acetic acid-induced writhing test in mice. neliti.com

Table 4: Anti-inflammatory and Analgesic Activity of Selected Thiadiazole Derivatives

| Compound Series | Key Structural Features | Biological Activity | Key Findings | Citation |

|---|---|---|---|---|

| 6-Aryl elsevierpure.comnih.govCurrent time information in Bangalore, IN.triazolo[3,4-b] elsevierpure.comCurrent time information in Bangalore, IN.nih.govthiadiazoles | Fluorine atom on the phenyl ring | Anti-inflammatory | Crucial for activity in a rat paw edema model. | nuph.edu.ua |

| Imidazo[2,1-b] elsevierpure.comCurrent time information in Bangalore, IN.nih.govthiadiazole derivatives | Alkyl and aryl moieties at positions 2 and 6 | Anti-inflammatory | Activity similar or higher than ibuprofen (B1674241) by the 5th hour. | ptfarm.pl |

| Triazolo[3,4-b] elsevierpure.comCurrent time information in Bangalore, IN.nih.govthiadiazoles with indole moiety | Electron-donating groups on the indole ring | Anti-inflammatory and Analgesic | Decreased activity observed with methyl or methoxyl groups. | neliti.com |

| Condensed triazolo-thiadiazoles | 2,4-Dichlorophenoxyl group | Anti-inflammatory | High activity comparable to indomethacin. | neliti.com |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Kinases, Telomerase)

Thiadiazole derivatives have been extensively investigated as inhibitors of various enzymes, playing a crucial role in the development of therapeutic agents. nih.govnih.govmdpi.comvtt.fitandfonline.com

Carbonic Anhydrase Inhibition: Benzimidazo[1,2-c] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole-7-sulphonamides have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms I, II, and IX. vtt.fitandfonline.com Some of these compounds exhibit submicromolar inhibition of isoform IX, which is a significant target in cancer therapy. vtt.fitandfonline.com The binding and inhibition strength of these compounds have been thoroughly studied using various methods, including stop-flow carbon dioxide hydration assays, isothermal titration calorimetry, and thermal shift assays. vtt.fitandfonline.com

Kinase Inhibition: Derivatives of 1,2,3-thiadiazole have been explored as kinase inhibitors. researchgate.net For example, 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been synthesized and shown to block the activity of heat shock protein 90 (Hsp90). researchgate.net Inhibition of Hsp90 leads to the degradation of several oncoproteins, making it a promising anticancer target. researchgate.net

Glyoxalase-I Inhibition: Multi-armed 1,2,3-selenadiazole and 1,2,3-thiadiazole benzene (B151609) derivatives have been identified as competitive inhibitors of Glyoxalase-I (Glo-I), an enzyme considered a valid target for anticancer drug design. nih.govmdpi.com These compounds have shown inhibitory activity with IC50 values in the micro-molar range. nih.govmdpi.com Docking studies have revealed that these compounds interact with the zinc atom in the active site of the enzyme, which is essential for its function. nih.govmdpi.com

Cytochrome P450 Inhibition: The 1,2,3-thiadiazole heterocycle has been investigated as a heme ligand for designing cytochrome P450 (P450) inhibitors. nih.gov The effectiveness of these compounds as inhibitors depends on the substituents at the 4- and 5-positions and the specific P450 isoform being targeted. nih.gov

Table 5: Enzyme Inhibition by Thiadiazole Derivatives

| Enzyme Target | Thiadiazole Derivative Class | Key Findings | Citation |

|---|---|---|---|

| Carbonic Anhydrase (CA I, II, IX) | Benzimidazo[1,2-c] nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole-7-sulphonamides | Submicromolar inhibition of CA IX, a cancer target. | vtt.fitandfonline.com |

| Heat Shock Protein 90 (Hsp90) | 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | Blockage of Hsp90 activity, a promising anticancer strategy. | researchgate.net |

| Glyoxalase-I (Glo-I) | Multi-armed 1,2,3-selenadiazole and 1,2,3-thiadiazole benzene derivatives | Competitive inhibition with IC50 values in the micro-molar range. | nih.govmdpi.com |

| Cytochrome P450 (P450) | 4,5-Disubstituted monocyclic 1,2,3-thiadiazoles | Inhibition is dependent on substituents and P450 isoform. | nih.gov |

Receptor Modulation and Ligand Binding (e.g., Adenosine (B11128) Receptors, GPR84)

Thiadiazole derivatives have been investigated for their ability to modulate the activity of various receptors, demonstrating their potential as therapeutic agents targeting specific signaling pathways.

Adenosine Receptor Modulation: A number of 2,3,5-substituted elsevierpure.comnih.govCurrent time information in Bangalore, IN.thiadiazole analogues have been synthesized and evaluated as allosteric modulators of adenosine receptors. acs.org These compounds were shown to displace the binding of agonist radioligands to human A1 adenosine receptors, indicating their potential to modulate receptor function. acs.org Specific analogues were identified as allosteric inhibitors of agonist binding, with some also showing activity at A2A and A3 adenosine receptors. acs.org

Estrogen Receptor Modulation: In the context of cancer research, new 1,3,4-thiadiazole derivatives have been designed and synthesized as potential alpha-estrogen receptor (α-ER) modulators. jocms.org Docking studies have suggested that these compounds can bind effectively to the α-ER, and in vitro cytotoxicity assays have shown their inhibitory effects on breast cancer cell lines (MCF-7). jocms.org

VEGFR-2 Inhibition: Five-membered azole rings, including thiadiazoles, have gained attention in the design of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic therapy. mdpi.com

Table 6: Receptor Modulation by Thiadiazole Derivatives

| Receptor Target | Thiadiazole Derivative Class | Key Findings | Citation |

|---|---|---|---|

| Adenosine Receptors (A1, A2A, A3) | 2,3,5-Substituted elsevierpure.comnih.govCurrent time information in Bangalore, IN.thiadiazoles | Act as allosteric modulators, displacing agonist binding. | acs.org |

| Alpha-Estrogen Receptor (α-ER) | 1,3,4-Thiadiazole derivatives | Show potential as α-ER modulators with cytotoxic effects on breast cancer cells. | jocms.org |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Thiadiazole-containing compounds | Considered for the design of VEGFR-2 inhibitors for anti-angiogenic therapy. | mdpi.com |

Other Investigated Biological Activities

Derivatives of (1,2,3-Thiadiazol-5-yl)methanamine have been investigated for a variety of other biological activities, including anti-Helicobacter pylori, antiviral, and antituberculosis effects.

Anti-Helicobacter pylori Activity: Certain 1,3,4-thiadiazole derivatives have shown significant inhibitory activity against Helicobacter pylori. For instance, 2-ethylsulfinyl-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole was found to be more potent than the standard drug metronidazole (B1676534) against clinical isolates of H. pylori. researchgate.net The structure of the alkyl group and the nature of the sulfur linkage (sulfide, sulfinyl, or sulfonyl) were found to dramatically impact the antibacterial activity. researchgate.net

Antiviral Activity: The 1,2,3-thiadiazole scaffold has been identified as a promising framework for the development of antiviral agents. mdpi.com For example, a series of acrylamide (B121943) derivatives containing 1,2,3-thiadiazole were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. nih.gov Several of these compounds demonstrated higher inhibition of HBV DNA replication than the positive control, lamivudine. nih.gov Specifically, a derivative with a chlorine substituent on the phenyl ring (compound 9c) showed an IC50 of 3.59 μg/mL. mdpi.comnih.gov Another study reported that a 1,2,3-thiadiazole derivative with a 2,4-dibromophenyl substitution (compound 93) was a highly potent anti-HIV-1 agent. mdpi.com

Antituberculosis Activity: Several thiadiazole derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.govnih.gov A series of 2-(imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazol-5-yl)-1H-benzimidazole derivatives were synthesized, and seven of these compounds showed potent anti-tubercular activity with a minimum inhibitory concentration (MIC) of 3.125 μg/mL against the H37Rv strain. nih.gov Additionally, some fatty-acid thiadiazole derivatives have shown in vitro antimycobacterial potential, with one compound exhibiting an MIC of 2.34 μg/mL against Mycobacterium tuberculosis H37R. nih.gov